molecular formula C48H49N13O10S6 B8088759 44-O-DeMethylthiocillin II

44-O-DeMethylthiocillin II

Cat. No.: B8088759
M. Wt: 1160.4 g/mol
InChI Key: FEORQDDAQBRWPT-RJFXJIJJSA-N
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Description

44-O-DeMethylthiocillin II: is a thiopeptide antibiotic known for its antibacterial activity against Gram-positive bacterial strains . It is a derivative of thiocillin I, which is produced by certain strains of the genus Bacillus . This compound is notable for its complex structure and potent biological activity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 44-O-DeMethylthiocillin II involves multiple steps, starting from the isolation of the parent compound, thiocillin I. The process typically includes:

    Isolation of Thiocillin I: This is achieved through fermentation of Bacillus strains, followed by extraction and purification.

    Demethylation: The key step in the synthesis of this compound is the selective demethylation of thiocillin I.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification techniques are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

44-O-DeMethylthiocillin II undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as ketones or aldehydes, within the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or stability.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

44-O-DeMethylthiocillin II has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 44-O-DeMethylthiocillin II involves inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and survival. This action effectively halts bacterial proliferation and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Thiocillin I
  • Thiocillin III
  • Micrococcin P

Comparison

44-O-DeMethylthiocillin II is unique due to its selective demethylation, which can enhance its antibacterial activity compared to its parent compound, thiocillin I. Additionally, its specific structure allows for targeted interactions with bacterial ribosomes, making it a potent antibiotic .

Properties

IUPAC Name

2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8-,24-9-/t19-,20-,21-,32+,33+,35-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEORQDDAQBRWPT-RJFXJIJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H49N13O10S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1160.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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